molecular formula C18H13Cl B173593 1-chloro-3,5-diphenylbenzene CAS No. 126866-34-0

1-chloro-3,5-diphenylbenzene

Cat. No. B173593
Key on ui cas rn: 126866-34-0
M. Wt: 264.7 g/mol
InChI Key: JYJKHXKJEGJOPV-UHFFFAOYSA-N
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Patent
US08597799B2

Procedure details

Into a 1 L four-necked glass flask equipped with a thermometer, a reflux condenser and a stirrer, 3,5-dibromochlorobenzene 20.0 g (74.0 mmol), phenylboronic acid 27.0 g (222 mmol), 2.0 mol/l sodium carbonate aqueous solution 285 ml (570 mmol), and toluene:tetrahydrofuran (1:1) solution 500 ml were added, and nitrogen was passed through the solution for 2 hours and 30 minutes. Tetrakistriphenylphosphine palladium(0) 4.28 g (3.70 mmol) was then added, which was reacted for 28 hours at 73 to 75° C. with stirring followed by further addition of phenylboronic acid 4.10 g (33.6 mmol) and tetrakistriphenylphosphine palladium(0) 1.10 g (950 μmol) and reaction for 24 hours at 73 to 75° C. with stirring. After completion of the reaction, the reaction mixture was cooled down to room temperature and separated with the addition of water and toluene, and after the water layer was extracted with toluene and after the organic layers were combined and washed with water, it was dried with anhydrous magnesium sulfate. After filtration, the filtrate was concentrated under reduced pressure, and the obtained concentrate was purified by silica-gel column chromatography (eluent: hexane) to obtain 3,5-diphenylchlorobenzene 16.0 g as white solid (isolation yield; 82%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
285 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
500 mL
Type
reactant
Reaction Step One
Name
toluene tetrahydrofuran
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
Tetrakistriphenylphosphine palladium(0)
Quantity
4.28 g
Type
reactant
Reaction Step Two
Quantity
4.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
tetrakistriphenylphosphine palladium(0)
Quantity
1.1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([Cl:9])[CH:5]=[C:6](Br)[CH:7]=1.[C:10]1(B(O)O)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C(=O)([O-])[O-].[Na+].[Na+]>C1(C)C=CC=CC=1.O1CCCC1>[C:10]1([C:2]2[CH:3]=[C:4]([Cl:9])[CH:5]=[C:6]([C:2]3[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=3)[CH:7]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1)Br)Cl
Name
Quantity
27 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
285 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
solution
Quantity
500 mL
Type
reactant
Smiles
Name
toluene tetrahydrofuran
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C.O1CCCC1
Step Two
Name
Tetrakistriphenylphosphine palladium(0)
Quantity
4.28 g
Type
reactant
Smiles
Step Three
Name
Quantity
4.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
tetrakistriphenylphosphine palladium(0)
Quantity
1.1 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
which was reacted for 28 hours at 73 to 75° C.
Duration
28 h
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
separated with the addition of water and toluene
EXTRACTION
Type
EXTRACTION
Details
after the water layer was extracted with toluene
WASH
Type
WASH
Details
washed with water, it
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
the obtained concentrate
CUSTOM
Type
CUSTOM
Details
was purified by silica-gel column chromatography (eluent: hexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=C(C=C(C1)C1=CC=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 163.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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